

Application Note: NMR Characterization of N-ethyl-4-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N*-ethyl-4-nitrobenzenesulfonamide

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Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of **N-ethyl-4-nitrobenzenesulfonamide**. It includes predicted ^1H and ^{13}C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and quality control of sulfonamide-based compounds.

Introduction

N-ethyl-4-nitrobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note presents a detailed protocol for the NMR analysis of **N-ethyl-4-nitrobenzenesulfonamide**, including predicted spectral data to aid in the interpretation of experimental results.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for **N-ethyl-4-nitrobenzenesulfonamide**, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar compounds, including 4-nitrobenzenesulfonamide and other N-substituted sulfonamides. These predictions provide a reliable reference for the assignment of experimentally acquired spectra.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.40	d	2H	Ar-H (ortho to NO_2)
~8.15	d	2H	Ar-H (ortho to SO_2NEt)
~5.0-5.5	t (broad)	1H	N-H
~3.20	q	2H	$-\text{CH}_2-$
~1.25	t	3H	$-\text{CH}_3$

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~150.0	Ar-C (ipso to NO_2)
~145.0	Ar-C (ipso to SO_2NEt)
~129.0	Ar-C (ortho to SO_2NEt)
~124.5	Ar-C (ortho to NO_2)
~38.0	$-\text{CH}_2-$
~15.0	$-\text{CH}_3$

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **N-ethyl-4-nitrobenzenesulfonamide** with atom numbering for NMR assignments.

Caption: Chemical structure of **N-ethyl-4-nitrobenzenesulfonamide**.

Experimental Protocols

Sample Preparation

A clean and dry 5 mm NMR tube is required.^{[1][2]}

- Weighing the sample: Accurately weigh approximately 10-20 mg of **N-ethyl-4-nitrobenzenesulfonamide** for ^1H NMR and 50-100 mg for ^{13}C NMR.^[3]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform- d (CDCl_3), Acetone- d_6 , or DMSO- d_6).^[2]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.^[3] Gentle vortexing can aid dissolution.
- Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube.
- Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.^[1]
- Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: 16 ppm

^{13}C NMR Spectroscopy

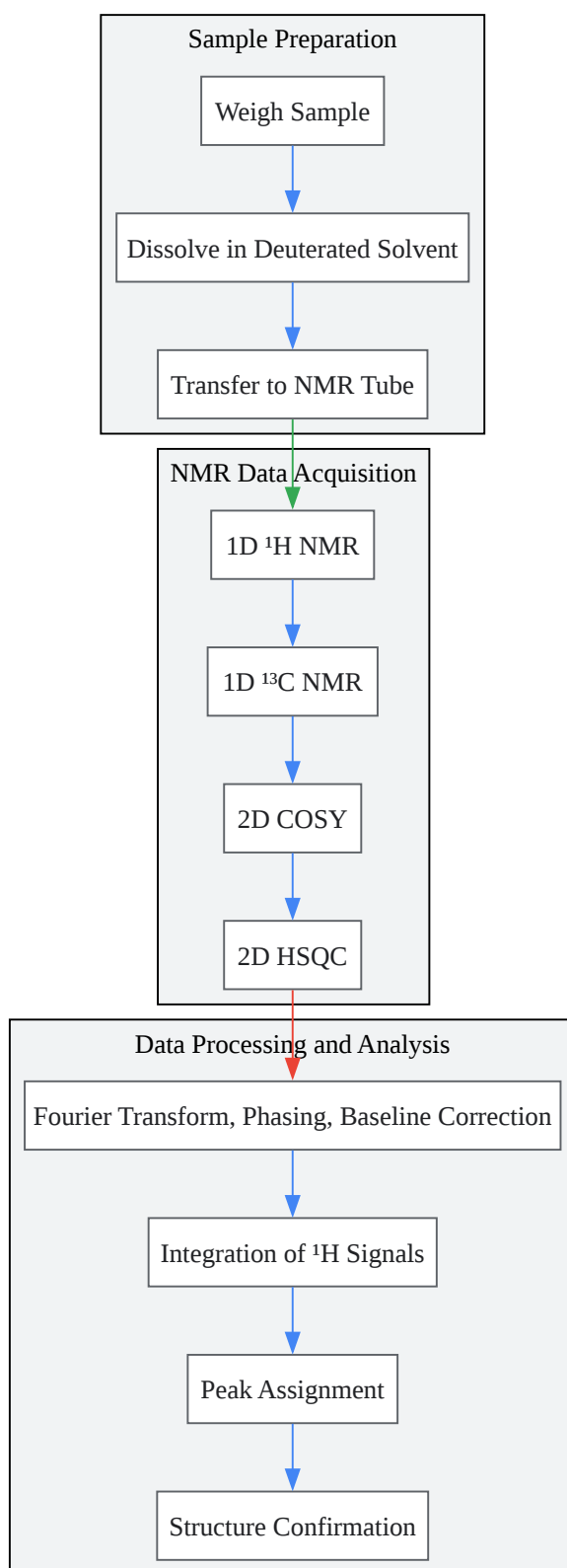
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: 240 ppm

2D NMR Spectroscopy (COSY and HSQC)

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ^1H - ^{13}C correlations. Standard pulse programs available on the spectrometer software should be utilized. The number of increments and scans should be adjusted to achieve an adequate signal-to-noise ratio.

Experimental Workflow

The following diagram outlines the general workflow for the NMR characterization of **N-ethyl-4-nitrobenzenesulfonamide**.



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Caption: General workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of **N-ethyl-4-nitrobenzenesulfonamide**. The predicted ^1H and ^{13}C NMR data serve as a valuable reference for spectral interpretation. The detailed protocols for sample preparation and data acquisition are designed to enable researchers to obtain high-quality NMR data for this and similar sulfonamide compounds, thereby facilitating drug discovery and development efforts.

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References

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